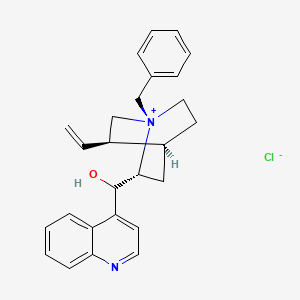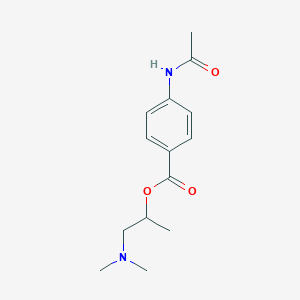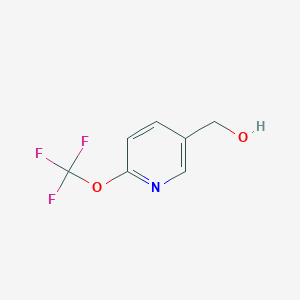
(6-(Trifluoromethoxy)pyridin-3-yl)methanol
Übersicht
Beschreibung
“(6-(Trifluoromethoxy)pyridin-3-yl)methanol” is a heterocyclic organic compound . It is used as an intermediate in various chemical reactions . The compound has a molecular weight of 193.12 g/mol .
Molecular Structure Analysis
The molecular formula of “(6-(Trifluoromethoxy)pyridin-3-yl)methanol” is C7H6F3NO2 . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
“(6-(Trifluoromethoxy)pyridin-3-yl)methanol” has a density of 1.4±0.1 g/cm3 . Its boiling point is 209.6±35.0 °C at 760 mmHg . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Derivatives of pyridin-yl)methanol, such as (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol (PTM), have been investigated as corrosion inhibitors for mild steel in acidic environments. Computational studies indicate these compounds can adsorb on the steel surface, protecting it from corrosion (Ma et al., 2017).
Magnetic Studies and Single-Ion Magnet Construction : Compounds such as tris[6-(1 H-pyrazol-1-yl)pyridin-2-yl]methanol have been used in constructing trigonal-prismatic cobalt(II) complexes, which exhibit significant magnetic anisotropy and single-molecule-magnet behavior (Yao et al., 2018).
Catalysis in Chemical Synthesis : Nickel complexes with ligands like (pyridin-2-yl)methanol have been synthesized for applications in catalytic processes, such as the oligomerization of ethylene, demonstrating significant activity and efficiency (Kermagoret & Braunstein, 2008).
Synthesis and Characterization of Complex Molecules : Research into synthesizing and characterizing complex molecules like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, which involves pyridin-yl)methanol derivatives, contributes to understanding molecular structures and interactions (Percino et al., 2005).
Photocatalytic Activities : The synthesis of pentadentate bipyridine-pyridine-based ligand scaffolds, including pyridine derivatives, is crucial for creating complexes with significant photocatalytic activities, useful in applications like water reduction (Bachmann et al., 2013).
Synthesis of Metal Complexes : Studies on compounds like methoxy(pyridin-3-yl)methanol have led to the synthesis of metal complexes with interesting structures and physicochemical properties, relevant in materials science and coordination chemistry (Bourosh et al., 2018).
Biological and Antimicrobial Research : Compounds formed from pyridin-yl)methanol derivatives have been evaluated for their antimicrobial and antioxidant activities, indicating potential applications in medical and pharmaceutical fields (Rusnac et al., 2020).
Crystallographic Studies : Research into the crystal structures of complexes involving pyridin-yl)methanol derivatives aids in understanding molecular geometries and interactions, which is crucial in crystallography and materials science (Canty et al., 2004).
Electrocatalytic Applications : Studies have explored the role of pyridine derivatives in the electrocatalytic reduction of carbon dioxide to methanol, offering insights into potential applications in energy and environmental technologies (Yan et al., 2014).
Zinc Binding Studies : Research on tris-pyridyl methanol derivatives has revealed their influence on the thermodynamics and kinetics of zinc binding, which has implications in bioinorganic chemistry and metalloenzyme studies (Gong & Gibb, 2004).
Safety and Hazards
“(6-(Trifluoromethoxy)pyridin-3-yl)methanol” may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .
Eigenschaften
IUPAC Name |
[6-(trifluoromethoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-2-1-5(4-12)3-11-6/h1-3,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCKSSXOCYZTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Trifluoromethoxy)pyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



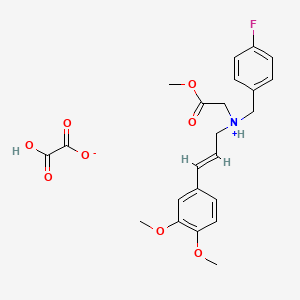





![6-[(6-thioxo-1,6-dihydro-3-pyridazinyl)sulfanyl]-3(2H)-pyridazinethione](/img/structure/B8017334.png)
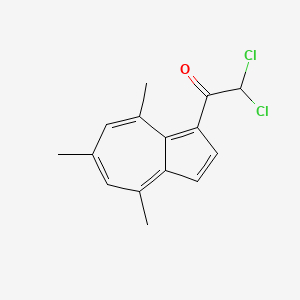
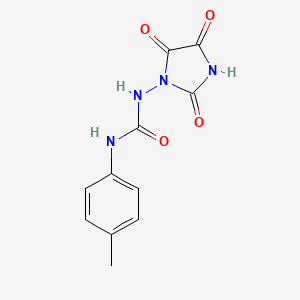

![2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol](/img/structure/B8017356.png)
